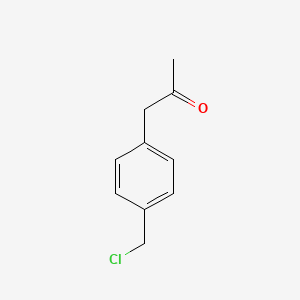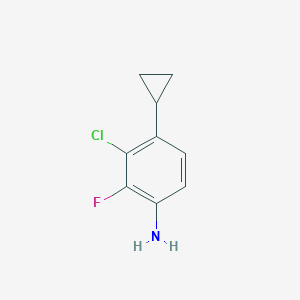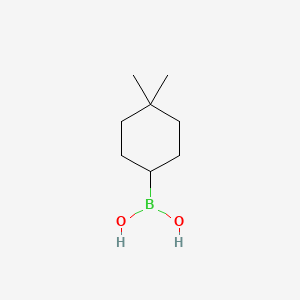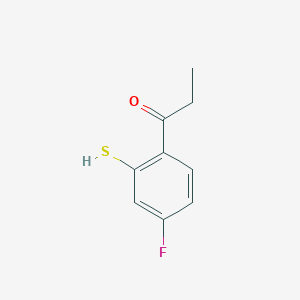
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is an organic compound with the molecular formula C20H23ClO4 and a molecular weight of 362.84722 This compound is known for its unique structural features, which include a benzyl ester group, a chloro-substituted acetic acid moiety, and ethoxy and isopropoxy substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate typically involves the esterification of 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and benzyl alcohol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Hydrolysis: 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid and benzyl alcohol.
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Applications De Recherche Scientifique
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro, ethoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-chloro-2-(3-methoxy-4-isopropoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-methoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-tert-butoxyphenyl)acetate
Uniqueness
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties. The presence of both ethoxy and isopropoxy groups on the phenyl ring, along with the chloro-substituted acetic acid moiety, differentiates it from other similar compounds and may result in unique reactivity and applications .
Propriétés
Formule moléculaire |
C20H23ClO4 |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
benzyl 2-chloro-2-(3-ethoxy-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C20H23ClO4/c1-4-23-18-12-16(10-11-17(18)25-14(2)3)19(21)20(22)24-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
Clé InChI |
MYSUTNCCKGJGIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(=O)OCC2=CC=CC=C2)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)



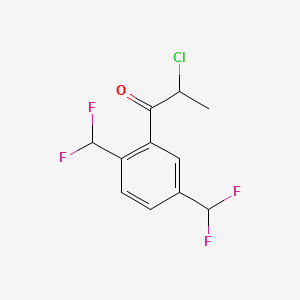
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)

